N-(3,4-dimethoxybenzyl)cyclopentanamine N-(3,4-dimethoxybenzyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 356091-42-4
VCID: VC3774632
InChI: InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CNC2CCCC2)OC
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

N-(3,4-dimethoxybenzyl)cyclopentanamine

CAS No.: 356091-42-4

Cat. No.: VC3774632

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)cyclopentanamine - 356091-42-4

Specification

CAS No. 356091-42-4
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine
Standard InChI InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
Standard InChI Key MQPREDSGRRLUDP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC2CCCC2)OC
Canonical SMILES COC1=C(C=C(C=C1)CNC2CCCC2)OC

Introduction

Chemical Structure and Properties

N-(3,4-dimethoxybenzyl)cyclopentanamine consists of three main structural components: a 3,4-dimethoxyphenyl group, a methylene linker, and a cyclopentylamine group. The molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol. The compound features a secondary amine where the nitrogen connects the cyclopentane ring and the 3,4-dimethoxybenzyl group.

Table 1: Physical and Chemical Properties of N-(3,4-dimethoxybenzyl)cyclopentanamine

PropertyValueReference
IUPAC NameN-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine ,
Molecular FormulaC₁₄H₂₁NO₂
Molecular Weight235.32 g/mol
CAS Number356091-42-4
LogP3.074
PSA44.48
Exact Mass235.157
SMILESCOC1=CC=C(C=C1OC)CNC2CCCC2

The compound contains two methoxy groups (-OCH₃) at positions 3 and 4 of the benzene ring, which contribute to its chemical reactivity, particularly in oxidation reactions. The secondary amine group (>NH) can participate in various chemical reactions, including nucleophilic substitutions and acid-base interactions. The cyclopentyl ring provides a degree of conformational restriction compared to open-chain analogs, potentially influencing binding interactions with biological targets.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)cyclopentanamine typically involves the reaction between 3,4-dimethoxybenzyl halides and cyclopentylamine. Several synthetic routes have been reported in the literature, with the most common methods described below.

Nucleophilic Substitution Reaction

The most common synthesis method involves a nucleophilic substitution reaction between 3,4-dimethoxybenzyl chloride or bromide and cyclopentylamine. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution and neutralize the hydrogen halide byproduct.

The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of cyclopentylamine attacks the electrophilic benzylic carbon of 3,4-dimethoxybenzyl halide. The reaction conditions typically involve moderate temperatures (room temperature to 60°C) and reaction times of 8-24 hours to achieve good yields.

Reductive Amination

Another synthetic approach involves reductive amination between 3,4-dimethoxybenzaldehyde and cyclopentylamine. In this method, the aldehyde and amine first form an imine intermediate, which is subsequently reduced to produce the target compound. Common reducing agents used for this transformation include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 2: Comparison of Synthesis Methods for N-(3,4-dimethoxybenzyl)cyclopentanamine

MethodStarting MaterialsReagentsConditionsAdvantagesLimitations
Nucleophilic Substitution3,4-dimethoxybenzyl halide, cyclopentylamineBase (K₂CO₃, Et₃N)Organic solvent, 25-60°C, 8-24hHigher yields, shorter reaction timeRequires preparation of benzyl halide
Reductive Amination3,4-dimethoxybenzaldehyde, cyclopentylamineNaBH(OAc)₃ or NaCNBH₃DCE or MeOH, rt, 24-48hMilder conditions, commercially available aldehydeLower yields, longer reaction time

Chemical Reactions

N-(3,4-dimethoxybenzyl)cyclopentanamine can undergo various chemical reactions, primarily involving the amine functionality and the methoxy-substituted aromatic ring. The reactivity profile of this compound makes it a versatile building block in organic synthesis.

Oxidation Reactions

The methoxy groups on the aromatic ring can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can facilitate these transformations. The oxidation typically occurs at the benzylic position or directly on the aromatic ring, depending on the reaction conditions.

Substitution Reactions

The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation. These reactions typically occur at positions ortho to the methoxy groups due to their electron-donating effect. The methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.

Salt Formation

N-(3,4-dimethoxybenzyl)cyclopentanamine readily forms salts with various acids. The hydrochloride salt (CAS 210291-83-1) is particularly well-documented and has enhanced aqueous solubility due to the ionic nature of the salt . The hydrobromide salt has also been reported for analogous compounds . These salt forms are often preferred for pharmaceutical applications due to their improved stability and solubility profiles.

Table 3: Key Chemical Reactions of N-(3,4-dimethoxybenzyl)cyclopentanamine

Reaction TypeReagentsConditionsMain ProductsApplications
OxidationKMnO₄, CrO₃Acidic, heat3,4-dimethoxybenzaldehyde derivativesSynthesis of intermediates
Reduction (of derivatives)LiAlH₄, NaBH₄THF, 0°CReduced amine derivativesPharmaceutical synthesis
N-AlkylationR-X, baseDMF, heatN-alkylated productsDiversification of structure
Salt FormationHCl, HBrOrganic solventHydrochloride, hydrobromide saltsImproved solubility, stability
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄, X₂Varied conditionsRing-substituted productsStructural modification

Related Compounds

Several structural analogs and derivatives of N-(3,4-dimethoxybenzyl)cyclopentanamine have been synthesized and studied for various applications. These related compounds provide insights into structure-activity relationships and highlight the importance of specific structural features.

Salt Forms

The hydrochloride salt of N-(3,4-dimethoxybenzyl)cyclopentanamine (CAS 210291-83-1) is one of the most common forms of this compound . It has a molecular formula of C₁₄H₂₂ClNO₂ and a molecular weight of 271.79 g/mol. The salt form offers improved solubility in aqueous media, which can be advantageous for biological testing and pharmaceutical formulations.

Structural Analogs

Several structural analogs of N-(3,4-dimethoxybenzyl)cyclopentanamine have been reported, including:

  • N-(3,4-dimethoxybenzyl)cyclohexanamine hydrobromide (CAS 1609403-63-5) - where the cyclopentyl ring is replaced with a cyclohexyl ring

  • 2-(3,4-dimethoxybenzyl)cyclopentylamine (CAS 80900-76-1) - a positional isomer where the amine is directly attached to the cyclopentyl ring

  • N-(3,4-dimethoxybenzyl)-1-phenylethanamine (CAS 134430-93-6) - where the cyclopentyl group is replaced with a 1-phenylethyl group

Methoxy Pattern Variations

Compounds with different methoxy substitution patterns on the benzyl group have also been studied:

  • N-(2,6-dimethoxybenzyl) derivatives - with methoxy groups at positions 2 and 6

  • N-(3,5-dimethoxybenzyl) derivatives - with methoxy groups at positions 3 and 5

  • N-(3,4,5-trimethoxybenzyl)cycloalkylamine derivatives - with an additional methoxy group at position 5

Table 4: Comparison of N-(3,4-dimethoxybenzyl)cyclopentanamine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
N-(3,4-dimethoxybenzyl)cyclopentanamine356091-42-4C₁₄H₂₁NO₂235.32Reference compound
N-(3,4-dimethoxybenzyl)cyclopentanamine hydrochloride210291-83-1C₁₄H₂₂ClNO₂271.79Hydrochloride salt
N-(3,4-dimethoxybenzyl)cyclohexanamine hydrobromide1609403-63-5C₁₅H₂₄BrNO₂330.26Cyclohexyl ring, hydrobromide salt
2-(3,4-dimethoxybenzyl)cyclopentylamine80900-76-1C₁₄H₂₁NO₂235.32Positional isomer
N-(3,4-dimethoxybenzyl)-1-phenylethanamine134430-93-6C₁₇H₂₁NO₂271.36Phenylethyl instead of cyclopentyl

Applications and Research Findings

N-(3,4-dimethoxybenzyl)cyclopentanamine and its derivatives have been investigated for various applications, particularly in pharmaceutical research and organic synthesis.

Synthetic Applications

N-(3,4-dimethoxybenzyl)cyclopentanamine serves as a valuable building block in organic synthesis:

  • Precursor for Complex Molecules: It can be used as a starting material for the synthesis of more complex pharmaceutical intermediates and final drug candidates.

  • Template for Structure-Activity Relationship Studies: The compound provides a useful template for structure-activity relationship (SAR) studies in drug discovery programs, allowing medicinal chemists to explore the impact of structural modifications on biological activity.

Research Findings

Research on N-(3,4-dimethoxybenzyl)cyclopentanamine and closely related structures has yielded several findings:

  • Chemical Reactivity: The methoxy groups enhance binding affinity and specificity towards various molecular targets through hydrogen bonding and other non-covalent interactions.

  • Salt Form Advantages: The hydrochloride salt form exhibits enhanced aqueous solubility due to its ionic nature, potentially improving bioavailability in pharmacological studies .

  • Structural Requirements: Studies with related compounds suggest that the 3,4-dimethoxy pattern on the benzyl group may be optimal for certain biological activities, as it provides a specific electronic distribution and hydrogen bonding capabilities.

Table 5: Research Findings Related to N-(3,4-dimethoxybenzyl)cyclopentanamine and Analogs

Research AreaKey FindingsMethodologyImplications
Chemical ReactivityEnhanced binding through methoxy participationMolecular modeling and in vitro studiesRational design of analogs with improved binding
Solubility StudiesImproved solubility of salt formsAqueous solubility measurementsBetter formulation options for biological testing
Structure-Activity RelationshipsImportance of methoxy pattern and cycloalkyl ring sizeComparative biological assaysOptimization of lead compounds for specific targets

Comparative Analysis

This section presents a comparative analysis of N-(3,4-dimethoxybenzyl)cyclopentanamine with structurally similar compounds to highlight the impact of structural variations on properties and potential applications.

Comparison with Other Cycloalkylamine Derivatives

Comparing N-(3,4-dimethoxybenzyl)cyclopentanamine with other cycloalkylamine derivatives reveals how the ring size affects properties:

Table 6: Comparison of Cycloalkylamine Derivatives

CompoundRing SizeKey Characteristics
N-(3,4-dimethoxybenzyl)cyclopentanamine5More conformationally restricted, moderate lipophilicity, optimal ring size for certain biological targets
N-(3,4-dimethoxybenzyl)cyclohexanamine6More flexible ring, increased lipophilicity, different spatial arrangement of the amine
N-(3,4-dimethoxybenzyl)cycloheptanamine7Largest ring, highest lipophilicity, most conformational possibilities

The cyclopentyl ring in N-(3,4-dimethoxybenzyl)cyclopentanamine provides an intermediate degree of conformational restriction compared to smaller or larger cycloalkyl rings. This conformational property may influence the compound's ability to interact with specific biological targets, potentially offering advantages for certain receptor types.

Effect of Methoxy Substitution Pattern

The position and number of methoxy groups on the benzyl ring significantly influence the properties of these compounds:

Table 7: Effect of Methoxy Substitution Pattern

CompoundMethoxy PatternElectronic EffectsSteric EffectsPotential Receptor Interactions
N-(3,4-dimethoxybenzyl)cyclopentanamine3,4-dimethoxyStrong electron donation, conjugated systemModerate steric hindranceOptimized for hydrogen bonding with specific receptor types
N-(2,6-dimethoxybenzyl)cyclopentanamine2,6-dimethoxyStrong electronic effects, but less conjugatedHigh steric hindrance near benzyl carbonDifferent binding orientation due to steric constraints
N-(3,5-dimethoxybenzyl)cyclopentanamine3,5-dimethoxyModerate electron donation, symmetricalLower steric hindranceDifferent hydrogen bonding pattern
N-(3,4,5-trimethoxybenzyl)cyclopentanamine3,4,5-trimethoxyStrongest electron donationHighest steric hindranceEnhanced binding to certain targets requiring additional hydrogen bond acceptor

The 3,4-dimethoxy pattern found in N-(3,4-dimethoxybenzyl)cyclopentanamine creates a specific electronic distribution on the aromatic ring that may be optimal for interactions with certain biological targets. This pattern mimics the catechol moiety found in many neurotransmitters and bioactive compounds, potentially explaining its relevance in pharmacological applications.

Synthesis Challenges and Considerations

The synthesis of N-(3,4-dimethoxybenzyl)cyclopentanamine presents several challenges and considerations that researchers should be aware of when preparing this compound.

Stability Considerations

The compound can be susceptible to degradation under certain conditions:

  • Oxidation of the methoxy groups in the presence of strong oxidizing agents

  • Hydrolysis in strongly acidic or basic conditions

  • Decomposition upon prolonged storage, particularly at elevated temperatures

These stability issues can be mitigated by proper storage conditions (cool, dry environment) and, in some cases, by preparation of more stable salt forms like the hydrochloride .

Table 8: Synthesis Challenges and Mitigation Strategies

ChallengeImpactMitigation Strategy
Formation of dialkylated byproductsReduced yield, difficult purificationUse excess amine, controlled addition of benzyl halide
Oxidation of methoxy groupsImpurities, reduced yieldInert atmosphere, mild reaction conditions
Product stabilityDegradation during storageConversion to stable salt forms, proper storage conditions
Purification difficultiesLower purity, reduced biological activityColumn chromatography, recrystallization of salt forms

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